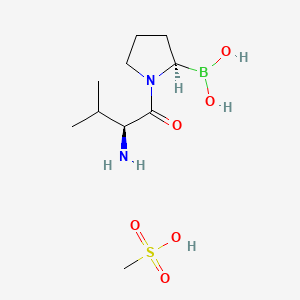

Talabostat mesylate

Description

TALABOSTAT MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164466 | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150080-09-4 | |

| Record name | Talabostat mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Talabostat Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat mesylate (formerly PT-100) is a small molecule drug candidate that has garnered significant interest for its dual mechanism of action, positioning it as a unique agent in the landscape of cancer immunotherapy. This technical guide provides a comprehensive overview of the core mechanisms through which Talabostat exerts its anti-neoplastic and immunomodulatory effects. Primarily, Talabostat functions as a potent, competitive, and reversible inhibitor of a class of serine proteases known as dipeptidyl peptidases (DPPs). Its action is multifaceted, directly impacting the tumor microenvironment through the inhibition of Fibroblast Activation Protein (FAP) and systemically augmenting anti-tumor immunity via the upregulation of a cascade of cytokines and chemokines. This is achieved, in part, through the activation of the NLRP1 inflammasome. This document details the biochemical interactions, signaling pathways, and experimental evidence that form our current understanding of Talabostat's mechanism of action.

Core Mechanism: Inhibition of Dipeptidyl Peptidases

Talabostat (Val-boroPro) is a non-selective inhibitor of several dipeptidyl peptidases, enzymes that cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1][2] This inhibitory activity is central to its therapeutic potential.

Target Profile and Inhibitory Potency

Talabostat exhibits potent inhibition against multiple members of the DPP family. The quantitative inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki), have been determined for several key enzymes.

| Target Enzyme | IC50 | Ki |

| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 nM | 0.18 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | - |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |

Data compiled from multiple sources.[1][2]

Experimental Protocol: Dipeptidyl Peptidase (DPP) Activity Assay

A common method to determine the inhibitory activity of Talabostat on DPP enzymes involves a fluorometric assay.

Principle: The assay measures the cleavage of a synthetic substrate, such as Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC), by a DPP enzyme. Cleavage releases the fluorescent AFC molecule, and the rate of fluorescence increase is proportional to enzyme activity.

Methodology:

-

Reaction Buffer Preparation: A typical reaction buffer consists of 100 mM Tris (pH 7.8) and 100 mM NaCl.

-

Enzyme and Inhibitor Incubation: Recombinant DPP enzyme is pre-incubated with varying concentrations of Talabostat mesylate in the reaction buffer.

-

Substrate Addition: The reaction is initiated by adding the fluorogenic substrate Ala-Pro-AFC to a final concentration of 0.5 mM.

-

Signal Detection: The release of free AFC is monitored kinetically using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 510 nm.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Protocol: Fibroblast Activation Protein (FAP) Endopeptidase Assay

The inhibitory effect of Talabostat on FAP can be assessed using a similar fluorometric assay with a specific substrate.

Methodology:

-

Reaction Buffer: A suitable buffer is 100 mM Tris (pH 8.1) with 100 mM NaCl.[3]

-

Substrate: Acetyl-Ala-Gly-Pro-AFC is used as the substrate at a concentration of 800 nM.[3]

-

Procedure: The assay is performed as described for the DPP activity assay, with FAP as the enzyme.

Dual Anti-Tumor Mechanism

Talabostat's anti-cancer activity stems from two interconnected mechanisms: direct modulation of the tumor microenvironment and robust stimulation of the host immune system.[4]

Direct Effect on the Tumor Microenvironment: FAP Inhibition

FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers and is implicated in tumor growth and invasion.[5] By inhibiting FAP, Talabostat can directly target the supportive tumor stroma.[3]

Immunomodulation: Upregulation of Cytokines and Chemokines

A key and independent mechanism of Talabostat's action is the stimulation of cytokine and chemokine production, leading to a broad-based activation of both the innate and adaptive immune systems.[4][6] This results in enhanced T-cell immunity and T-cell-dependent anti-tumor activity.[1]

The immunostimulatory effects of Talabostat are mediated, at least in part, through the activation of the NLRP1 inflammasome. The inhibition of DPP8 and DPP9 by Talabostat is a critical trigger for this pathway.

The anti-tumor efficacy of Talabostat has been demonstrated in various syngeneic mouse tumor models.

Models:

General Methodology:

-

Tumor Cell Implantation: A specified number of tumor cells (e.g., 1 x 10^6 WEHI 164 cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for WEHI 164).

-

Treatment Regimen: Once tumors reach a palpable size, mice are treated with Talabostat mesylate. A typical oral dose is 40 µ g/mouse , administered twice daily.[2]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues can be harvested for further analysis, such as histology or gene expression profiling.

The upregulation of cytokines and chemokines in response to Talabostat treatment can be quantified using quantitative real-time PCR (qRT-PCR).

Methodology:

-

RNA Extraction: Total RNA is isolated from tumor tissue or relevant immune organs (e.g., spleen, lymph nodes) using a standard RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The expression of target cytokine and chemokine genes (e.g., IL-1β, IL-6, TNFα, CXCL1) is quantified using SYBR Green-based or probe-based qRT-PCR. Commercially available primer sets can be utilized.

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin). The fold change in expression in Talabostat-treated samples relative to vehicle-treated controls is calculated using the ΔΔCt method.

Clinical Significance and Future Directions

The dual mechanism of action of Talabostat mesylate has prompted its investigation in clinical trials for various malignancies, including non-small cell lung cancer and malignant melanoma.[4] Its ability to enhance the host's anti-tumor immune response makes it a promising candidate for combination therapies with other immunomodulatory agents, such as checkpoint inhibitors. A phase 2 clinical trial has explored the combination of Talabostat with pembrolizumab in patients with advanced solid tumors.[7] Further research is warranted to fully elucidate the intricate downstream effects of DPP inhibition and to optimize the therapeutic application of Talabostat in the clinical setting.

Summary Workflow of Talabostat's Mechanism of Action

References

- 1. Mouse Cytokine and Chemokine Receptor Primer Library [realtimeprimers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-boroPro Mesylate: An In-depth Technical Guide to DPP-IV Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-boroPro, also known as Talabostat or PT-100, is a potent, orally active dipeptide boronic acid inhibitor of dipeptidyl peptidase-IV (DPP-IV) and other related serine proteases.[1][2] Its mesylate salt form is commonly used in research and clinical investigations. Val-boroPro is characterized as a nonselective inhibitor, exhibiting activity against several members of the dipeptidyl peptidase family, which has led to its investigation in diverse therapeutic areas, including oncology and immunology.[3][4][5] This technical guide provides a comprehensive overview of the core aspects of Val-boroPro mesylate's interaction with DPP-IV, including its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of DPP-IV Inhibition

Val-boroPro functions as a transition-state analog inhibitor of DPP-IV.[1][2] The key to its potent inhibitory activity lies in the boronic acid moiety, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the tetrahedral intermediate formed during the hydrolysis of natural peptide substrates, thereby effectively blocking the enzyme's catalytic activity.[2] The valine and proline residues of Val-boroPro engage with the S1 and S2 pockets of the DPP-IV active site, respectively, contributing to its high affinity.

Quantitative Inhibitory Profile

Val-boroPro is a highly potent inhibitor of DPP-IV, with reported IC50 and Ki values in the nanomolar and picomolar range, respectively.[1][3][4][6] However, its non-selective nature is evident from its potent inhibition of other dipeptidyl peptidases, particularly DPP8 and DPP9. This lack of selectivity is a critical consideration in its pharmacological profiling and potential therapeutic applications.

| Enzyme Target | IC50 (nM) | Ki (nM) | Reference(s) |

| DPP-IV | < 4 | 0.18 | [3][4][6] |

| DPP-IV | 26 | 0.18 | [1][2] |

| DPP8 | 4 | 1.5 | [3][4] |

| DPP9 | 11 | 0.76 | [3][4] |

| DPP2 | 15 | - | [1] |

| Fibroblast Activation Protein (FAP) | 560 | - | [1][3][4] |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - | [1][3][4] |

Broader Signaling Implications: DPP8/9 Inhibition and Inflammasome Activation

The potent inhibition of DPP8 and DPP9 by Val-boroPro triggers a downstream signaling cascade that results in the activation of the NLRP1 inflammasome.[7] This leads to the activation of caspase-1, which in turn cleaves gasdermin D, inducing a form of programmed cell death known as pyroptosis in monocytes and macrophages.[7][8] This mechanism is believed to be central to the immunostimulatory and anti-tumor effects observed with Val-boroPro treatment.[5][8]

Experimental Protocols: DPP-IV Inhibition Assay

The following provides a detailed methodology for a typical in vitro fluorometric assay to determine the DPP-IV inhibitory activity of a compound like Val-boroPro mesylate.

1. Materials and Reagents:

-

DPP-IV Enzyme: Recombinant human DPP-IV.

-

DPP-IV Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0) containing bovine serum albumin (BSA) (e.g., 0.1 mg/mL).

-

Inhibitor: Val-boroPro mesylate, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known DPP-IV inhibitor (e.g., Sitagliptin).

-

96-well black microplate.

-

Fluorometric microplate reader.

2. Assay Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the DPP-IV enzyme in the assay buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

-

Prepare a serial dilution of Val-boroPro mesylate in the assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in the specified order:

-

Assay Buffer.

-

Val-boroPro mesylate solution at various concentrations (or positive control/vehicle control).

-

DPP-IV enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

-

Immediately place the plate in a fluorometric microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 460 nm.

-

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Val-boroPro mesylate is a potent, non-selective inhibitor of DPP-IV and other dipeptidyl peptidases. Its mechanism of action involves the formation of a reversible covalent bond between its boronic acid moiety and the catalytic serine of the enzyme. The quantitative data clearly demonstrates its high affinity for DPP-IV, as well as for DPP8 and DPP9, the inhibition of which leads to inflammasome activation and pyroptosis. The provided experimental protocol offers a robust framework for the in vitro characterization of Val-boroPro and other potential DPP-IV inhibitors. A thorough understanding of its complex pharmacological profile is essential for its application in both basic research and clinical drug development.

References

- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PT100 Mesylate and Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for cancer therapy. Its enzymatic activity is implicated in tumor growth, migration, and metastasis. PT100 mesylate, also known as talabostat mesylate, is a potent dipeptidyl peptidase inhibitor that targets FAP. This technical guide provides a comprehensive overview of PT100 mesylate, its mechanism of action as a FAP inhibitor, and the associated signaling pathways. It includes a summary of preclinical and clinical findings, detailed experimental methodologies, and visual representations of key biological processes and workflows to support further research and drug development efforts in this promising area of oncology.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on activated fibroblasts, particularly CAFs, in the stroma of over 90% of epithelial carcinomas.[1] FAP's unique dual enzymatic activity, acting as both a dipeptidyl peptidase and a collagenase, allows it to remodel the extracellular matrix, thereby promoting tumor invasion and metastasis.[2] The restricted expression pattern of FAP makes it an attractive target for therapeutic intervention, with the potential for high tumor specificity and minimal off-target effects.

PT100 Mesylate: A Potent FAP Inhibitor

PT100 mesylate (talabostat mesylate) is an oral small molecule inhibitor of dipeptidyl peptidases, including FAP and dipeptidyl peptidase IV (DPP-IV).[3] Its inhibitory activity against FAP has been a key focus of its development as an anti-cancer agent.

Mechanism of Action

PT100 competitively inhibits the dipeptidyl peptidase activity of FAP.[3] This inhibition is thought to disrupt the enzymatic functions of FAP in the tumor microenvironment, thereby impeding tumor growth and progression.

Quantitative Data on PT100 Inhibition

The following table summarizes the inhibitory activity of PT100 (talabostat) against FAP and other related dipeptidyl peptidases.

| Enzyme Target | Parameter | Value (nM) | Reference |

| Fibroblast Activation Protein (FAP) | IC50 | 560 | [3] |

| Dipeptidyl Peptidase IV (DPP-IV) | Ki | 0.18 | [3] |

| Dipeptidyl Peptidase 8 (DPP8) | IC50 | 4 | [3] |

| Dipeptidyl Peptidase 9 (DPP9) | IC50 | 11 | [3] |

| Quiescent Cell Proline Dipeptidase (QPP) | IC50 | 310 | [3] |

FAP-Mediated Signaling Pathways

FAP expression and activity have been linked to the modulation of several key signaling pathways that drive cancer progression. Understanding these pathways is crucial for elucidating the downstream effects of FAP inhibition by molecules like PT100.

PI3K/AKT Pathway

Studies have demonstrated that FAP can activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and growth. FAP-mediated activation of PI3K/AKT can contribute to increased cancer cell proliferation and resistance to apoptosis.[6][7]

Sonic Hedgehog (SHH) Pathway

The Sonic Hedgehog (SHH) signaling pathway, which plays a significant role in embryonic development, can be aberrantly activated in cancer. FAP has been shown to promote the growth and migration of lung cancer cells through the activation of the SHH pathway.[4][5]

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and contributes to tumor cell proliferation, survival, and invasion. FAP has been implicated in the activation of STAT3 signaling in the tumor microenvironment.

FAP-Mediated Signaling Pathways in Cancer

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PT100 mesylate and FAP.

In Vitro FAP Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of PT100 against recombinant human FAP.

Materials:

-

Recombinant Human FAP (e.g., R&D Systems)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay Buffer (e.g., 100 mM Tris, pH 7.8, 100 mM NaCl)

-

PT100 mesylate (Talabostat)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~390 nm, Emission: ~510 nm)

Procedure:

-

Prepare a stock solution of PT100 mesylate in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the PT100 stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add 10 µL of each PT100 dilution to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control.

-

Add 40 µL of Assay Buffer containing a pre-determined concentration of recombinant human FAP to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic FAP substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at 30-second intervals for 30 minutes at 37°C using a microplate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]

Workflow for In Vitro FAP Enzyme Inhibition Assay

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PT100 mesylate in a subcutaneous xenograft mouse model.

Materials:

-

Human cancer cell line known to induce FAP expression in the stroma (e.g., various carcinomas)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

PT100 mesylate

-

Vehicle control (e.g., sterile saline)

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free media), optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer PT100 mesylate to the treatment group via the desired route (e.g., oral gavage) at a pre-determined dose and schedule. Administer the vehicle control to the control group.[1]

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth curves between the treatment and control groups to assess the efficacy of PT100.

Phase I Clinical Trial in Advanced Solid Tumors

The following describes the key elements of a Phase I clinical trial protocol for PT100 mesylate in patients with advanced solid tumors, based on a previously conducted study.[3]

Study Design:

-

Phase: I

-

Objective: To evaluate the safety, tolerability, and recommended Phase II dose of PT100 mesylate.

-

Patient Population: Patients with advanced or metastatic solid tumors for whom standard therapy has failed.

-

Intervention: PT100 mesylate administered orally.

-

Dose Escalation: A standard 3+3 dose-escalation design is typically employed to determine the maximum tolerated dose (MTD).

-

Assessments:

-

Safety: Monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Pharmacokinetics (PK): Collection of blood samples at various time points to determine the absorption, distribution, metabolism, and excretion of PT100.

-

Pharmacodynamics (PD): Measurement of FAP activity in patient plasma samples before and during treatment to assess target engagement.[8]

-

Efficacy: Preliminary assessment of anti-tumor activity using Response Evaluation Criteria in Solid Tumors (RECIST).

-

Phase I Clinical Trial Workflow for PT100 Mesylate

Conclusion and Future Directions

PT100 mesylate has demonstrated its potential as a FAP inhibitor with anti-tumor activity in preclinical models and has been evaluated in early-phase clinical trials. The selective expression of FAP in the tumor microenvironment provides a strong rationale for its continued investigation as a therapeutic target. Future research should focus on optimizing the therapeutic window of FAP inhibitors, potentially through the development of more selective agents or combination therapies. Further elucidation of the complex signaling networks regulated by FAP will be critical for identifying predictive biomarkers and rational combination strategies to enhance the clinical benefit of FAP-targeted therapies. The methodologies and data presented in this guide offer a solid foundation for advancing the development of PT100 mesylate and other FAP inhibitors for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 3. Phase I trial of PT-100 (PT-100), a cytokine-inducing small molecule, following chemotherapy for solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Talabostat Mesylate for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talabostat mesylate (formerly PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs) that has garnered significant interest in the field of cancer immunology. Its multifaceted mechanism of action, which combines direct effects on the tumor microenvironment with potent immune stimulation, positions it as a compelling agent for both standalone and combination cancer therapies. This technical guide provides a comprehensive overview of talabostat mesylate, including its core mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Talabostat mesylate exerts its anti-cancer effects through a dual mechanism:

-

Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat is a potent inhibitor of several DPPs, including Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-4 (DPP4/CD26), DPP8, and DPP9.[1][2]

-

FAP Inhibition: FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[3] FAP contributes to tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing immune responses.[3] By inhibiting FAP, talabostat can modulate the tumor microenvironment to be less favorable for tumor growth and more accessible to immune cells.

-

DPP4, DPP8, and DPP9 Inhibition: These enzymes are involved in the cleavage of various chemokines and cytokines. Their inhibition by talabostat can lead to an accumulation of these immune-stimulating molecules.

-

-

Immune System Activation: A key feature of talabostat is its ability to stimulate a robust innate and adaptive immune response.[4] This is primarily achieved through the induction of pro-inflammatory cytokines and chemokines. The proposed mechanism involves the inhibition of intracellular DPP8 and DPP9 in monocytic cells, leading to the activation of caspase-1 and the subsequent processing and secretion of active Interleukin-1β (IL-1β).[5] IL-1β then acts in an autocrine and paracrine manner to induce the production of a cascade of other cytokines and chemokines, such as IL-6, TNF-α, and various chemokines that attract immune cells like T-cells and Natural Killer (NK) cells to the tumor site.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of talabostat mesylate.

Table 1: In Vitro Inhibitory Activity of Talabostat

| Target Enzyme | IC50 | Ki | Reference(s) |

| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 nM | 0.18 nM | [2] |

| Fibroblast Activation Protein (FAP) | 560 nM | 5 nM | [2][7] |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM | [2] |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM | [2] |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | N/A | [2] |

Table 2: Summary of Preclinical Anti-Tumor Efficacy

| Cancer Model | Treatment | Key Findings | Reference(s) |

| WEHI 164 Fibrosarcoma | Talabostat monotherapy | Tumor regression and rejection.[2] Increased mRNA expression of cytokines and chemokines promoting T-cell priming and chemoattraction.[2] | [2] |

| EL4 and A20/2J Lymphoma | Talabostat monotherapy | Tumor regression and rejection.[2] | [2] |

| Pancreatic Cancer (mouse) | Talabostat + anti-PD-1 | Slowed tumor growth and significantly increased recruitment of T-cells and NK cells.[6] | [6] |

Table 3: Summary of Clinical Trial Data

| Cancer Type | Phase | Treatment | Key Outcomes | Reference(s) |

| Metastatic Melanoma | II | Talabostat + Cisplatin | Partial responses in 13.9% of evaluable patients; stable disease in 46.5%.[3] Median progression-free survival of 2.8 months.[3] | [3] |

| Chronic Lymphocytic Leukemia (Rituximab-refractory) | II | Talabostat + Rituximab | Partial responses in 19% of evaluable patients.[3] | [3] |

| Advanced Solid Tumors | II | Talabostat + Pembrolizumab | Disease control rate of 47%.[8] Median progression-free survival of 2.7 months.[8] The combination was found to be safe.[8] | [8] |

| Metastatic Colorectal Cancer | II | Talabostat monotherapy | No objective responses; stable disease in 21% of patients for a median of 25 weeks.[9] Demonstrated incomplete inhibition of FAP activity in peripheral blood.[9] | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Talabostat-Induced Immune Activation

References

- 1. dppiv.com [dppiv.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Talabostat Mesylate: A Technical Guide to its Hematopoiesis-Stimulating Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat mesylate (formerly PT-100 or Val-boroPro) is a potent, orally bioavailable small molecule inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP), DPP4 (CD26), DPP8, and DPP9.[1][2] While initially investigated for its antineoplastic properties, Talabostat mesylate has demonstrated significant hematopoiesis-stimulating activity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this activity, detailed experimental methodologies, and an elucidation of the underlying signaling pathways.

Core Mechanism of Action

Talabostat mesylate's primary mechanism of action involves the inhibition of post-proline cleaving serine proteases.[2] This inhibition leads to the induction of a pro-inflammatory response characterized by the production of various cytokines and chemokines, which in turn stimulates the proliferation and differentiation of hematopoietic progenitor cells.[1][3]

A key pathway involves the inhibition of DPP8 and DPP9 in myeloid cells. This triggers the activation of the CARD8 (in humans) or NLRP1b (in mice) inflammasome, leading to the activation of pro-caspase-1 and subsequent pyroptosis, a lytic form of cell death.[4] This process results in the release of various cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF), which is a critical regulator of neutrophil production.[4]

Preclinical Evidence of Hematopoietic Stimulation

Preclinical studies in murine models have provided substantial evidence for the hematopoiesis-stimulating effects of Talabostat mesylate.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Serum G-CSF Levels | C57BL/6 and 129S6 mice | 100 µ g/mouse Val-boroPro | Significant increase in serum G-CSF after 6 hours. | [4] |

| Serum CXCL1/KC Levels | C57BL/6 and 129S6 mice | 100 µ g/mouse Val-boroPro | Significant increase in serum CXCL1/KC after 6 hours. | [4] |

| Neutrophil Regeneration | Cyclophosphamide-induced neutropenic mice | Val-boroPro | Accelerated neutrophil regeneration. | [1] |

| Erythrocyte Regeneration | Phenylhydrazine-induced anemic mice | Val-boroPro | Accelerated erythrocyte regeneration. | [1] |

| In vitro Cytokine Production | Mouse bone marrow stromal cells | Val-boroPro | Increased production of G-CSF, IL-6, and IL-11. | [1] |

| Hematopoietic Progenitor Cell Growth | In vitro culture | Val-boroPro | Promoted the growth of primitive hematopoietic progenitor cells. | [1] |

Experimental Protocols

Cyclophosphamide-Induced Neutropenia Model

-

Animals: BALB/c mice.

-

Induction of Neutropenia: A single intraperitoneal injection of cyclophosphamide (200 mg/kg).

-

Treatment: Oral administration of Talabostat mesylate (Val-boroPro) or vehicle control.

-

Endpoint Analysis: Peripheral blood was collected via retro-orbital bleeding at various time points. Total white blood cell counts were determined using a hemocytometer, and differential counts were performed on Wright-Giemsa stained blood smears to determine the absolute neutrophil count.

Phenylhydrazine-Induced Anemia Model

-

Animals: BALB/c mice.

-

Induction of Anemia: Intraperitoneal injections of phenylhydrazine (60 mg/kg) on days 0 and 1.

-

Treatment: Oral administration of Talabostat mesylate (Val-boroPro) or vehicle control.

-

Endpoint Analysis: Hematocrit levels were measured from peripheral blood samples at various time points.

In Vitro Bone Marrow Stromal Cell Culture

-

Cell Source: Bone marrow cells were flushed from the femurs and tibias of BALB/c mice.

-

Culture Conditions: Cells were cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. Adherent stromal cells were allowed to reach confluence.

-

Treatment: Confluent stromal cell layers were treated with various concentrations of Talabostat mesylate (Val-boroPro).

-

Cytokine Analysis: Supernatants were collected after a specified incubation period (e.g., 24-48 hours), and the concentrations of G-CSF, IL-6, and IL-11 were measured by enzyme-linked immunosorbent assay (ELISA).

Colony-Forming Unit (CFU) Assay

-

Cell Source: Bone marrow mononuclear cells were isolated from mice.

-

Assay Medium: Cells were plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages.

-

Treatment: Talabostat mesylate (Val-boroPro) was added directly to the culture medium.

-

Colony Scoring: After a typical incubation period of 7-14 days in a humidified incubator at 37°C and 5% CO2, colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) were identified and counted under an inverted microscope based on their morphology.

Clinical Observations

Clinical trials of Talabostat mesylate have primarily focused on its anticancer activity. However, some studies have reported on its hematological effects. In a phase II trial in patients with metastatic colorectal cancer, laboratory analysis of peripheral blood was conducted to monitor the pharmacodynamic effects of the drug.[5] While specific data on hematopoietic stimulation from this trial is limited in the provided search results, the preclinical data strongly suggest a potential for such effects in humans.

Signaling Pathways and Visualizations

The hematopoiesis-stimulating activity of Talabostat mesylate is driven by a complex interplay of enzyme inhibition and subsequent cytokine induction.

Caption: Signaling pathway of Talabostat mesylate-induced hematopoietic stimulation.

References

- 1. Hematopoietic stimulation by a dipeptidyl peptidase inhibitor reveals a novel regulatory mechanism and therapeutic treatment for blood cell deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Talabostat Mesylate-Induced Cytokine and Chemokine Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat mesylate, a potent inhibitor of dipeptidyl peptidases (DPPs), has demonstrated a unique dual mechanism of action that includes the robust induction of cytokines and chemokines, leading to a significant host immune response. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on cytokine and chemokine induction, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the immunomodulatory properties of talabostat mesylate and similar compounds.

Introduction

Talabostat mesylate (also known as Val-boroPro or PT-100) is a small molecule that inhibits a range of dipeptidyl peptidases, including DPP4 (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] While initially explored for its role in cancer therapy through FAP inhibition, a significant component of its therapeutic effect is attributed to its ability to stimulate a powerful anti-tumor immune response.[2][3] This immunostimulatory effect is driven by the induction of a cascade of cytokines and chemokines, a phenomenon that occurs through a mechanism independent of its well-known DPP4 inhibition.[2] This guide delves into the technical details of this cytokine and chemokine induction, providing a foundational understanding for further research and development.

Core Mechanism of Cytokine and Chemokine Induction

The primary mechanism by which talabostat mesylate induces cytokine and chemokine release is not through its inhibition of cell-surface peptidases like DPP4, but rather through the intracellular inhibition of DPP8 and DPP9.[4] This inhibition triggers a cascade of events within monocytes and macrophages, culminating in a form of programmed cell death known as pyroptosis and the subsequent release of a broad spectrum of inflammatory mediators.

Inhibition of DPP8/DPP9 and NLRP1b Inflammasome Activation

In resting cells, DPP9 is now understood to directly interact with the NLRP1 inflammasome, sequestering its C-terminal fragment and maintaining it in an inactive state.[1][2][5] Talabostat mesylate, by inhibiting the enzymatic activity of DPP9, disrupts this inhibitory interaction.[2] This disruption leads to the activation of the NLRP1b inflammasome, a multi-protein complex that serves as a sensor for intracellular danger signals.[1][6]

Caspase-1 Activation and Pyroptosis

The activation of the NLRP1b inflammasome leads to the recruitment and activation of pro-caspase-1.[6] Activated caspase-1 is a critical enzyme that cleaves multiple substrates within the cell. Key substrates include pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), processing them into their mature, secreted forms.[7][8]

Crucially, caspase-1 also cleaves Gasdermin D (GSDMD).[7] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores.[9] These pores disrupt the osmotic balance of the cell, leading to cell swelling and eventual lytic cell death, a process termed pyroptosis.

Release of Cytokines and Chemokines

The formation of GSDMD pores and subsequent pyroptotic cell lysis results in the release of the mature IL-1β and IL-18, as well as a host of other pre-existing cytoplasmic cytokines, chemokines, and danger-associated molecular patterns (DAMPs) into the extracellular environment.[8][9] This broad release of inflammatory mediators is responsible for the potent immunostimulatory effects observed with talabostat mesylate treatment.

Quantitative Data on Cytokine and Chemokine Induction

The following tables summarize the quantitative data available on the induction of specific cytokines and chemokines by talabostat mesylate (Val-boroPro).

Table 1: In Vivo Cytokine and Chemokine Induction in Mice

| Cytokine/Chemokine | Mouse Strain | Treatment | Fold Increase (vs. Vehicle) | Measurement Method | Reference |

| G-CSF | Wild-type | 100 µ g/mouse Val-boroPro (6h) | ~15-fold | ELISA | [8] |

| CXCL1/KC | Wild-type | 100 µ g/mouse Val-boroPro (6h) | ~8-fold | ELISA | [8] |

Table 2: In Vitro Cytokine Induction in THP-1 Macrophages

| Cytokine | Treatment Concentration | Treatment Duration | Fold Increase (vs. Control) | Measurement Method | Reference |

| IL-1β (secreted) | 15 µM Val-boroPro | 72h | >10-fold | ELISA | [4] |

| IL-18 (secreted) | 15 µM Val-boroPro | 72h | ~5-fold | ELISA | [4] |

Detailed Experimental Protocols

In Vitro THP-1 Macrophage Differentiation and Talabostat Treatment

This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophage-like cells and subsequent treatment with talabostat mesylate to assess cytokine induction.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Talabostat mesylate (Val-boroPro)

-

DMSO (for dissolving PMA and talabostat)

-

Phosphate-Buffered Saline (PBS)

-

6-well tissue culture plates

-

ELISA kits for desired cytokines (e.g., human IL-1β, IL-18)

-

LDH cytotoxicity assay kit

Protocol:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation:

-

Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete culture medium.

-

Add PMA to a final concentration of 100 ng/mL.[10]

-

Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.[4][10]

-

After differentiation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh complete culture medium.

-

Allow the cells to rest for 24 hours before treatment.

-

-

Talabostat Treatment:

-

Prepare a stock solution of talabostat mesylate in DMSO.

-

Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1-20 µM).[4] A vehicle control (DMSO) should be included.

-

Replace the medium in the wells with the talabostat-containing medium or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the cell culture supernatants and centrifuge to remove any detached cells. Store the supernatants at -80°C until analysis.

-

Lyse the remaining adherent cells to measure intracellular protein or for other analyses.

-

Measure the concentration of secreted cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Assess cell viability and pyroptosis by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.

-

In Vivo Mouse Model of Cytokine Induction

This protocol outlines a general procedure for assessing talabostat-induced cytokine production in mice.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

Talabostat mesylate (Val-boroPro)

-

Sterile PBS or other suitable vehicle

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kits for desired mouse cytokines (e.g., mouse G-CSF, CXCL1/KC)

Protocol:

-

Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.

-

Talabostat Administration:

-

Prepare a solution of talabostat mesylate in a sterile vehicle (e.g., PBS).

-

Administer talabostat to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 100 µ g/mouse ).[8]

-

Administer an equal volume of the vehicle to a control group of mice.

-

-

Blood Collection:

-

At a predetermined time point after administration (e.g., 6 hours), collect blood from the mice.[8]

-

Process the blood to obtain serum or plasma and store at -80°C.

-

-

Cytokine Analysis:

-

Measure the concentration of cytokines in the serum or plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Talabostat-Induced Pyroptosis

The following diagram illustrates the key steps in the signaling pathway leading from DPP8/9 inhibition by talabostat to pyroptosis and cytokine release.

References

- 1. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural and biochemical mechanisms of NLRP1 inhibition by DPP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP1 inflammasome: new mechanistic insights and unresolved mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Coordinated host responses during pyroptosis: caspase-1-dependent lysosome exocytosis and inflammatory cytokine maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Antitumor Efficacy of PT100 Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo antitumor effects of PT100 mesylate, a small molecule dipeptidyl peptidase inhibitor. The document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Assessment of Antitumor Activity

PT100 mesylate has demonstrated significant antitumor activity across a range of preclinical cancer models. The data below, compiled from various studies, highlights the dose-dependent efficacy of PT100 in syngeneic mouse models.

| Tumor Model | Mouse Strain | Treatment | Key Findings | Statistical Significance | Reference |

| B16-F10 Melanoma | C57BL/6 | 10 µg or 40 µg PT100, p.o., twice daily | Significant inhibition of tumor growth at both doses. | P < 0.0005 (day 15) | [1][2] |

| WEHI 164 Fibrosarcoma | BALB/c | 5 µg, 10 µg, or 40 µg PT100, p.o., twice daily | Dose-dependent inhibition of tumor growth. | P < 0.005 (day 25) | [1][2] |

| EL4 Lymphoma | C57BL/6 | 5 µg, 20 µg, 30 µg or 40 µg PT100, p.o., twice daily | Significant inhibition of tumor growth at all tested doses. | P < 0.0005 (day 20) | [1][2] |

| A20/2J Lymphoma | Not Specified | Not Specified | Caused regression and rejection of tumors. | Not Specified | [1][3] |

| GL261 Glioblastoma | C57BL/6 | Not Specified | Remarkable antitumor effect observed. | Not Specified | [4] |

Proposed Mechanism of Action

PT100 mesylate's antitumor effect is not due to direct cytotoxicity but is mediated through the modulation of the tumor microenvironment and the host immune system. The proposed mechanism involves the inhibition of dipeptidyl peptidases, such as Fibroblast Activation Protein (FAP), leading to an enhanced anti-tumor immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Talabostat Mesylate: A Technical Guide to its Core Mechanism in T-Cell Immunity Stimulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talabostat mesylate (formerly PT-100 or Val-boroPro) is an orally bioavailable small molecule inhibitor of dipeptidyl peptidases (DPPs), with potent activity against DPP4 (also known as CD26) and Fibroblast Activation Protein (FAP). Its primary mechanism of action involves the inhibition of these serine proteases, which play crucial roles in immunoregulation and the tumor microenvironment. By blocking the enzymatic activity of DPP4 and FAP, Talabostat mesylate stimulates the production of a cascade of cytokines and chemokines, thereby promoting a robust, T-cell-mediated anti-tumor immune response.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of Talabostat mesylate, focusing on its role in T-cell immunity stimulation, supported by available data, experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Dual Inhibition of DPP4 and FAP

Talabostat mesylate's immunomodulatory effects stem from its ability to inhibit dipeptidyl peptidases. These enzymes are responsible for cleaving N-terminal dipeptides from various polypeptide substrates, including cytokines, chemokines, and growth factors, often leading to their inactivation.

Dipeptidyl Peptidase 4 (DPP4) Inhibition

DPP4 is expressed on the surface of various cell types, including T-lymphocytes, and exists in a soluble form in the plasma. It plays a significant role in T-cell activation and co-stimulation. By inhibiting DPP4, Talabostat mesylate is thought to prevent the degradation of key immunomodulatory substrates, leading to their increased local concentrations and enhanced signaling. This, in turn, is proposed to lower the threshold for T-cell activation and promote a more vigorous immune response.

Fibroblast Activation Protein (FAP) Inhibition

FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial cancers. CAFs are known to contribute to an immunosuppressive tumor microenvironment. Inhibition of FAP by Talabostat mesylate is hypothesized to disrupt the supportive stromal network of tumors, potentially leading to increased infiltration and activity of effector T-cells.

A key characteristic of Talabostat is its reported "independent mechanism" of cytokine and chemokine upregulation, which distinguishes it from other DPP4 inhibitors.[1][3] While the precise molecular details of this independent mechanism are not fully elucidated in publicly available literature, it is this activity that is believed to be central to its potent immunostimulatory effects.

Quantitative Data on Immunomodulatory Effects

Table 1: Preclinical in vivo Cytokine mRNA Expression

| Cytokine/Chemokine | Fold Increase vs. Control (WEHI 164 model) |

| Various cytokines and chemokines | Increased mRNA expression[2] |

| Specific fold changes not publicly detailed | Data not available |

Table 2: Clinical Trial Immunological Parameters (Hypothetical)

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change |

| T-Cell Activation Markers | |||

| CD4+ CD69+ (%) | Data not available | Data not available | Data not available |

| CD8+ CD25+ (%) | Data not available | Data not available | Data not available |

| T-Cell Proliferation (CFSE Assay) | |||

| Proliferation Index | Data not available | Data not available | Data not available |

| Serum Cytokine Levels (pg/mL) | |||

| IL-2 | Data not available | Data not available | Data not available |

| IFN-γ | Data not available | Data not available | Data not available |

| TNF-α | Data not available | Data not available | Data not available |

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Specific quantitative data from clinical trials with Talabostat mesylate detailing these immunological endpoints are not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the T-cell stimulating effects of Talabostat mesylate.

In Vitro T-Cell Activation Assay

This protocol outlines a general procedure for evaluating the effect of Talabostat on T-cell activation in vitro.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Talabostat mesylate stock solution

-

Anti-CD3 and anti-CD28 antibodies

-

96-well tissue culture plates

-

Flow cytometry antibodies (anti-CD4, anti-CD8, anti-CD69, anti-CD25)

-

ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, T-cells can be further purified using magnetic bead-based negative selection kits.

-

Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Compound Addition: Add serial dilutions of Talabostat mesylate to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS).

-

T-Cell Stimulation: Add anti-CD3 (plate-bound or soluble) and soluble anti-CD28 antibodies to stimulate T-cell activation. Include unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. Resuspend the cell pellet for flow cytometry analysis.

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against T-cell markers (CD4, CD8) and activation markers (CD69, CD25). Analyze the samples on a flow cytometer to determine the percentage of activated T-cells.

-

ELISA: Perform ELISAs on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferative capacity of T-cells in response to Talabostat mesylate treatment.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Isolated T-cells

-

Complete RPMI-1640 medium

-

Talabostat mesylate

-

T-cell stimuli (e.g., anti-CD3/CD28 antibodies or mitogens)

-

96-well tissue culture plates

-

Flow cytometer

Procedure:

-

CFSE Labeling: Resuspend isolated T-cells in PBS containing a low concentration of CFSE (typically 1-5 µM) and incubate for 10-15 minutes at 37°C. Quench the labeling reaction with FBS-containing medium.

-

Cell Seeding and Treatment: Wash the cells and seed them in a 96-well plate. Add Talabostat mesylate and T-cell stimuli as described in the T-cell activation assay.

-

Incubation: Incubate the cells for 3-5 days to allow for several rounds of cell division.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. As cells divide, the CFSE fluorescence intensity is halved with each generation, allowing for the quantification of cell proliferation.

T-Cell Signaling Pathways

The precise intracellular signaling pathways in T-cells that are directly modulated by Talabostat mesylate to induce cytokine production remain to be fully elucidated. However, based on the known mechanisms of T-cell activation, it is plausible that Talabostat's effects converge on key signaling cascades such as the NF-κB and STAT pathways.

Potential Involvement of NF-κB and STAT Pathways

The upregulation of various cytokines and chemokines strongly suggests the involvement of transcription factors that regulate their expression.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of immune and inflammatory responses, NF-κB activation is crucial for the transcription of numerous pro-inflammatory cytokines.

-

STAT (Signal Transducer and Activator of Transcription) proteins: These transcription factors are activated by cytokine receptor signaling and are critical for mediating the effects of cytokines on T-cell differentiation and function.

The "independent mechanism" of Talabostat may involve direct or indirect activation of these pathways in immune cells, leading to the observed increase in cytokine and chemokine production. Further research is needed to delineate the specific molecular interactions and signaling events.

Conclusion

Talabostat mesylate represents a promising immunotherapeutic agent with a dual mechanism of action centered on the inhibition of DPP4 and FAP. This inhibition leads to an upregulation of cytokines and chemokines, ultimately stimulating a T-cell-mediated anti-tumor immune response. While the overarching mechanism is understood, further research is required to provide detailed quantitative data on its immunomodulatory effects and to fully elucidate the specific intracellular signaling pathways responsible for its unique "independent mechanism" of action. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued development and optimization of Talabostat mesylate as a cancer therapeutic.

References

Chemical structure and properties of Talabostat mesylate

An In-depth Technical Guide to Talabostat Mesylate

Abstract: This technical guide provides a comprehensive overview of Talabostat mesylate (Val-boroPro mesylate), a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs). This document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

Talabostat mesylate, also known as PT-100 or BXCL701, is the mesylate salt of an N-terminal dipeptide analogue containing a boronic acid moiety.[1][2] Its chemical name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate.[1] The boronic acid group forms a stable, covalent but reversible complex with the catalytic serine residue of its target peptidases.

Below is a simplified representation of its core chemical structure.

The key physicochemical properties of Talabostat mesylate are summarized in the tables below.

Table 1: Physicochemical Properties of Talabostat Mesylate

| Property | Value | References |

|---|---|---|

| Synonyms | Val-boroPro mesylate; PT-100; BXCL701 | [2][3] |

| CAS Number | 150080-09-4 | [2][3][4] |

| Molecular Formula | C₉H₁₉BN₂O₃・CH₃SO₃H | [4] |

| Molecular Weight | 310.17 g/mol | [2] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [4] |

| Storage (Solid) | Store at -20°C | [4][5] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |[3] |

Table 2: Solubility of Talabostat Mesylate

| Solvent | Solubility | References |

|---|---|---|

| Water | ≥31 mg/mL; up to 100 mM | [4] |

| PBS (pH 7.2) | Approximately 10 mg/mL | [5] |

| DMSO | ≥11.45 mg/mL; up to 50 mM | [4][6] |

| Ethanol | ≥8.2 mg/mL (with sonication) |[6] |

Mechanism of Action

Talabostat is a nonselective inhibitor of several post-prolyl dipeptidyl peptidases (DPPs), a family of serine proteases that cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1][3] This inhibition is the primary mechanism through which Talabostat exerts its diverse biological effects, including antineoplastic and hematopoiesis-stimulating activities.[1][7]

2.1. Inhibition of Dipeptidyl Peptidases

Talabostat competitively inhibits multiple DPP enzymes with high affinity.[3] Its inhibitory activity against key DPP family members is detailed in Table 3. The inhibition of these enzymes prevents the degradation of various peptide hormones, chemokines, and growth factors, thereby amplifying their downstream signaling.[2]

Table 3: Inhibitory Activity of Talabostat Mesylate against Dipeptidyl Peptidases

| Target Enzyme | IC₅₀ | Kᵢ | References |

|---|---|---|---|

| DPP-IV (CD26) | < 4 nM | 0.18 nM | [3][8] |

| DPP8 | 4 nM | 1.5 nM | [3][8] |

| DPP9 | 11 nM | 0.76 nM | [3][8] |

| FAP (Fibroblast Activation Protein) | 560 nM | - | [3][8] |

| DPP7 (QPP) | 310 nM | - |[4] |

2.2. Downstream Signaling and Biological Effects

The inhibition of DPPs by Talabostat triggers two main downstream pathways: broad immunomodulation and selective inflammasome activation.

-

Immunomodulation via DPP-IV/FAP Inhibition: By inhibiting DPP-IV and FAP, Talabostat prevents the cleavage of various chemokines and cytokines.[1][6] This leads to their increased bioavailability, resulting in enhanced T-cell priming, chemoattraction of T-cells and innate effector cells, and a robust anti-tumor immune response.[3] It may also stimulate the production of colony-stimulating factors like G-CSF, promoting hematopoiesis.[2]

-

Inflammasome Activation via DPP8/9 Inhibition: A distinct mechanism involves the potent inhibition of DPP8 and DPP9. This specific inhibition activates the NLRP1b inflammasome sensor protein, which in turn promotes the cleavage of pro-caspase-1 into its active form, caspase-1.[4] Activated caspase-1 then triggers a form of inflammatory cell death known as pyroptosis, specifically in monocytes and macrophages.[4]

The interconnected signaling pathways are illustrated in the diagram below.

Pharmacokinetic Data

Talabostat is orally bioavailable.[4] Pharmacokinetic data from a pediatric phase I trial in patients with refractory solid tumors provides insight into its clinical behavior, as summarized in Table 4.

Table 4: Pharmacokinetic Parameters of Talabostat Mesylate in a Pediatric Study

| Parameter | Dose | Value |

|---|---|---|

| Mean Half-life (t₁/₂) | N/A | 2.8 hours |

| Mean AUC₀₋₈ | 100 µg/m² | 7.0 ng•h/mL |

| 200 µg/m² | 20 ng•h/mL | |

| 350 µg/m² | 34 ng•h/mL | |

| Plasma Concentration (1 hr post-dose) | 100–350 µg/m² | 0.64 to 10.1 ng/mL |

Data sourced from a pediatric phase I trial.[9]

Experimental Protocols

This section provides generalized methodologies for conducting experiments with Talabostat mesylate, based on information from technical data sheets and published studies.

4.1. In Vitro Experimental Workflow

A typical workflow for assessing the in vitro activity of Talabostat, such as in a cell proliferation assay, is outlined below.

Detailed Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving solid Talabostat mesylate in a suitable solvent like DMSO.[4][6] Warming the tube to 37°C or using an ultrasonic bath can aid dissolution.[6]

-

For cell-based assays, create fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell viability (typically <0.5%).[5]

-

-

Cell Culture and Treatment:

-

Select appropriate cell lines for the experiment (e.g., FAP-expressing tumor cells or immune cells like PBMCs).[5][6]

-

Seed cells into multi-well plates at a predetermined density and allow them to attach and stabilize overnight.

-

Remove the existing medium and add fresh medium containing various concentrations of Talabostat mesylate. Include a vehicle control (medium with the same final concentration of solvent).

-

-

Incubation and Analysis:

-

Incubate the treated cells for a duration relevant to the endpoint being measured (e.g., 48-72 hours for proliferation, or shorter times for signaling pathway activation).

-

Perform the desired endpoint analysis. For example, to measure inhibition of proliferation of superantigen-stimulated human PBMCs, an IC₅₀ of ~10 nM was reported.[5]

-

4.2. In Vivo Experimental Methodology

-

Animal Model Selection:

-

Compound Formulation and Administration:

-

Endpoint Measurement:

-

Monitor tumor growth over time using caliper measurements.

-

At the end of the study, tumors and tumor-draining lymph nodes can be harvested to measure the mRNA expression of cytokines and chemokines via qPCR to confirm the immunomodulatory mechanism of action.[3][5]

-

Assess immune cell infiltration into the tumor microenvironment using immunohistochemistry or flow cytometry.

-

Conclusion

Talabostat mesylate is a versatile and potent dual-action research compound. Its primary activity as a broad inhibitor of dipeptidyl peptidases, coupled with a specific ability to activate the NLRP1b inflammasome via DPP8/9 inhibition, makes it a valuable tool for investigating cancer immunology, inflammation, and hematopoiesis. The data and protocols presented in this guide offer a solid foundation for professionals engaged in preclinical drug discovery and development to effectively utilize Talabostat mesylate in their research endeavors.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Talabostat mesylate | Inflammasomes Activators: R&D Systems [rndsystems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Dual Role of Talabostat Mesylate in Orchestrating Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat mesylate (formerly PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs), a class of serine proteases involved in a wide range of physiological processes.[1][2][3] By targeting multiple DPPs, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP), Talabostat mesylate modulates the activity of various cytokines and chemokines, thereby exerting a profound influence on both the innate and adaptive branches of the immune system.[1][4] This technical guide provides an in-depth overview of the mechanisms by which Talabostat mesylate impacts immunity, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation: Quantitative Analysis of Talabostat Mesylate Activity

The following table summarizes the inhibitory activity of Talabostat mesylate against key dipeptidyl peptidases. This quantitative data is essential for understanding the compound's potency and selectivity.

| Target Enzyme | IC50 (nM) | Reference(s) |

| Dipeptidyl Peptidase IV (DPP4/CD26) | < 4 | [4] |

| Dipeptidyl Peptidase 8 (DPP8) | 4 | [4] |

| Dipeptidyl Peptidase 9 (DPP9) | 11 | [4] |

| Fibroblast Activation Protein (FAP) | 560 | [4] |

Table 1: Inhibitory concentrations (IC50) of Talabostat mesylate against various dipeptidyl peptidases.

Limited in vivo studies have reported a 2- to 4-fold increase in Granulocyte-Colony Stimulating Factor (G-CSF) levels following treatment with Talabostat mesylate.[2] Further quantitative data on the modulation of other cytokines and immune cell populations are still emerging.

Core Mechanism of Action: A Two-Pronged Immunomodulatory Approach

Talabostat mesylate's influence on the immune system is multifaceted, primarily stemming from its inhibition of DPP enzymes. This leads to two major downstream consequences: the induction of pyroptosis in innate immune cells and the enhancement of adaptive T-cell responses.

Innate Immunity Activation via DPP8/9 Inhibition and Pyroptosis

A key mechanism of Talabostat mesylate's immunostimulatory effect is the induction of pyroptosis, a form of programmed cell death, in monocytes and macrophages.[4] This process is initiated by the inhibition of DPP8 and DPP9.[4]

dot

Caption: Talabostat mesylate signaling pathway in innate immunity.

In human myeloid cells, the inhibition of DPP8/9 leads to the activation of the CARD8 inflammasome, which in turn activates pro-caspase-1.[4] Active caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[4] This lytic cell death results in the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which further amplify the innate immune response.

Enhancement of Adaptive Immunity

Talabostat mesylate also plays a crucial role in bolstering adaptive immunity, primarily by stimulating T-cell responses.[1][3] This is achieved through the inhibition of DPP4 (also known as CD26) and FAP, which are expressed on various immune cells and stromal cells in the tumor microenvironment.[2][4]

dot

Caption: Talabostat mesylate's impact on adaptive immunity.

The inhibition of these enzymes prevents the degradation of various chemokines and cytokines that are crucial for T-cell function.[1] This results in increased levels of these signaling molecules, leading to enhanced T-cell priming, activation, and recruitment to the tumor microenvironment.[2] The subsequent increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T-cells, contributes to a more robust anti-tumor immune response.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the immunological effects of Talabostat mesylate. These should be adapted and optimized for specific experimental conditions.

Pyroptosis Detection via Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, a hallmark of pyroptosis.

dot

Caption: Workflow for LDH-based pyroptosis detection.

Materials:

-

Monocyte or macrophage cell line (e.g., THP-1)

-

Talabostat mesylate

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Talabostat mesylate in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Talabostat mesylate. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.

-

Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-